4-Imino-5-phenyl-1,3,5-triazin-2-amine
Description
Properties
CAS No. |
5431-21-0 |
|---|---|
Molecular Formula |
C9H10ClN5 |
Molecular Weight |
223.66 g/mol |
IUPAC Name |
4-imino-5-phenyl-1,3,5-triazin-2-amine;hydrochloride |
InChI |
InChI=1S/C9H9N5.ClH/c10-8-12-6-14(9(11)13-8)7-4-2-1-3-5-7;/h1-6H,(H3,10,11,13);1H |
InChI Key |
KJVIHXWNGWIWEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=NC2=N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Biguanides with Ethyl Cyanoacetate
One of the primary synthetic routes to 1,3,5-triazine derivatives, including this compound, involves the cyclocondensation of biguanides with ethyl cyanoacetate. This method has been extensively documented in the synthesis of 2,4-diamino-1,3,5-triazine derivatives, which serve as key intermediates for further functionalization.
Procedure Summary : Biguanides are reacted with ethyl cyanoacetate under controlled conditions to form 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitriles, which are precursors to the target compound. The reaction typically proceeds via nucleophilic attack and ring closure to form the triazine core.
Reaction Conditions : The cyclocondensation is performed under mild heating, often in ethanol or aqueous media, with reaction temperatures ranging from ambient to 40 °C.
Yields and Characterization : Yields for these intermediates are moderate to good (around 47%), with melting points and spectroscopic data confirming structure. For example, one such intermediate showed a melting point of 126–127 °C and characteristic IR absorptions for amine and nitrile groups.
Reaction with 2-Hydroxybenzaldehydes to Form Imino-Coumarin-Triazine Hybrids
The 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitriles are then reacted with 2-hydroxybenzaldehydes in the presence of a base catalyst, such as piperidine, to yield 2-imino-2H-chromen-3-yl-1,3,5-triazine derivatives. These compounds are hybrids incorporating both triazine and imino-coumarin moieties.
Key Reaction : The condensation between the active methylene group of the acetonitrile derivative and the aldehyde group of 2-hydroxybenzaldehyde leads to cyclization and formation of the imino group at the 4-position of the triazine ring.
Reaction Conditions : Conducted in 98% ethanol at temperatures between 20–40 °C with piperidine as a base catalyst.
Yields : The best yields (49–61%) were obtained when using 2-hydroxybenzaldehydes with electron-donating substituents, such as 4-(diethylamino)-2-hydroxybenzaldehyde.
Structural Confirmation : The products were confirmed by elemental analysis, IR, and NMR spectroscopy, with characteristic N-H stretching vibrations of the C=N-H group and primary amine groups observed in IR spectra.
Hydrolysis of Imino Group to Coumarin Derivatives
Upon heating in aqueous dimethylformamide (DMF) containing about 10% water, the imino group in 2-imino-2H-chromen-3-yl-1,3,5-triazines undergoes hydrolysis, converting the imino-triazine hybrids into coumarin derivatives.
Observation : This hydrolysis occurs without the need for mineral acids, indicating the imino-coumarins are unstable under aqueous conditions.
Significance : This step is important for purification and modification of the imino-triazine compounds but also highlights the sensitivity of the imino group in these molecules.
Alternative Synthesis via Reaction with Aromatic Nitroso Compounds
Another synthetic approach involves the reaction of 2-(4-amino-6-alkylamino-1,3,5-triazin-2-yl)acetonitriles with aromatic nitroso compounds, such as p-nitrosodimethylaniline or nitrosobenzene, to yield 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-iminoaryl acetonitriles.
Example : Reaction with p-nitrosodimethylaniline produces a series of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles with notable anticancer activity.
Unexpected Products : Reaction with nitrosobenzene led to formation of 4,6-diamino-N-phenyl-1,3,5-triazine-2-carboxamides, indicating possible rearrangement or side reactions under certain conditions.
Reaction Conditions : These reactions are typically carried out under controlled temperature and solvent conditions to optimize yields.
Patent-Described Methods for Substituted 4-Aryl-N-phenyl-1,3,5-triazin-2-amines
Patents describe synthetic routes to substituted 4-aryl-N-phenyl-1,3,5-triazin-2-amines, which are structurally related to this compound.
General Formula : Compounds of formula (I) or (Ia) include 4-aryl and N-phenyl substitutions on the triazine ring.
Synthetic Strategy : These methods involve stepwise construction of the triazine core followed by arylation and amination steps, often employing cyclin-dependent kinase (CDK) inhibitor scaffolds.
Applications : These compounds are targeted for therapeutic uses, including treatment of hyper-proliferative disorders and viral infections, indicating the importance of precise synthetic control.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Key Intermediates | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclocondensation of biguanides with ethyl cyanoacetate | Biguanides, Ethyl cyanoacetate | Mild heating, ethanol or aqueous medium, 20–40 °C | 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitriles | ~47 | Forms triazine core, moderate yield |
| Condensation with 2-hydroxybenzaldehydes | 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitriles, 2-hydroxybenzaldehydes | 98% ethanol, piperidine catalyst, 20–40 °C | 2-imino-2H-chromen-3-yl-1,3,5-triazines | 49–61 | Best yields with electron-donating substituents |
| Hydrolysis in aqueous DMF | 2-imino-2H-chromen-3-yl-1,3,5-triazines | DMF with 10% water, heating | Coumarin derivatives | Variable | Hydrolysis of imino group, purification step |
| Reaction with aromatic nitroso compounds | 2-(4-amino-6-alkylamino-1,3,5-triazin-2-yl)acetonitriles, nitroso compounds | Controlled temperature, solvent | 2-iminoaryl acetonitriles or carboxamides | Variable | Leads to bioactive derivatives, possible side products |
| Patent methods for substituted triazin-2-amines | Various aryl and phenyl precursors | Multistep, controlled synthesis | Substituted 4-aryl-N-phenyl-1,3,5-triazin-2-amines | Not specified | Therapeutic target compounds |
Summary and Expert Notes
The preparation of this compound primarily relies on the cyclocondensation of biguanides with ethyl cyanoacetate to form key triazine intermediates.
Subsequent functionalization by condensation with aromatic aldehydes, particularly 2-hydroxybenzaldehydes, introduces the imino group and phenyl substituents, yielding the target compound or its close derivatives.
Reaction conditions such as solvent choice, temperature, and catalyst presence critically influence yields and product stability.
Hydrolysis of the imino group under aqueous conditions can lead to coumarin derivatives, which must be considered during purification and storage.
Alternative synthetic routes involving aromatic nitroso compounds expand the diversity of substituents and biological activity but may introduce complexity due to side reactions.
Patent literature provides additional methods for synthesizing substituted triazin-2-amines with pharmaceutical relevance, highlighting the compound's importance in medicinal chemistry.
Chemical Reactions Analysis
4-Imino-5-phenyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to amines under suitable conditions.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include bases like sodium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted triazines and amines .
Scientific Research Applications
4-Imino-5-phenyl-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-Imino-5-phenyl-1,3,5-triazin-2-amine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The compound’s structure allows it to interact with various pathways, making it a versatile tool in research .
Comparison with Similar Compounds
Comparison with Similar Triazine Derivatives
Structural and Functional Group Variations
The pharmacological profile of triazine derivatives is heavily influenced by substituents on the triazine core. Key analogs and their features include:
5-HT6 Receptor Antagonists
- Compound 2: (RS)-4-[1-(2,3-Dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine Substituents: 2,3-Dichlorophenoxypropyl (position 4), 4-methylpiperazinyl (position 6). Activity: High 5-HT6 receptor affinity (Ki = 1.2 nM), procognitive effects in rodent models, and neuroprotective activity against rotenone-induced toxicity . Pharmacokinetics: Sustained brain concentration (2-fold higher than Compound 3 at 60–240 min) and favorable ADMET profile .
- Compound 3: (RS)-4-(4-Methylpiperazin-1-yl)-6-(1-phenoxypropyl)-1,3,5-triazin-2-amine Substituents: Phenoxypropyl (position 6), 4-methylpiperazinyl (position 4). Activity: Moderate 5-HT6 affinity (Ki = 8.9 nM) but superior initial brain penetration (higher concentration at 0–30 min) .
Comparison with Target Compound: The absence of a piperazine or phenoxypropyl group in 4-Imino-5-phenyl-1,3,5-triazin-2-amine may reduce 5-HT6 receptor targeting.
Anticancer Agents
- PQR530: (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine Substituents: Difluoromethylpyridine (position 5), dual morpholino groups (positions 4 and 6). Activity: Dual PI3K/mTOR inhibitor (IC50 = 2–4 nM), brain-penetrable, and orally bioavailable .
4-Chloro-N,6-diphenyl-1,3,5-triazin-2-amine
Comparison with Target Compound: The imino group in the target compound could reduce metabolic stability compared to chloro or morpholino substituents but may offer unique hydrogen-bonding interactions with enzymatic targets.
Pharmacokinetic and Physicochemical Properties
*Estimated using substituent contributions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
